molecular formula C10H12N4S B2447227 N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine CAS No. 2320820-77-5

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine

Cat. No.: B2447227
CAS No.: 2320820-77-5
M. Wt: 220.29
InChI Key: VCTPFTUWMQKCHH-UHFFFAOYSA-N
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Description

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is a heterocyclic compound that features both pyrimidine and isothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine typically involves the condensation of 5,6-dimethylpyrimidine-4-amine with 3-methylisothiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is unique due to the presence of both pyrimidine and isothiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5,6-dimethylpyrimidin-4-yl)-3-methyl-1,2-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-4-9(15-14-6)13-10-7(2)8(3)11-5-12-10/h4-5H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTPFTUWMQKCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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